molecular formula C15H26N4 B7585809 3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane

3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B7585809
M. Wt: 262.39 g/mol
InChI Key: IIFNLMPQRSPGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane, commonly known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of diazabicyclo compounds and has been studied for its potential applications in the field of neuroscience.

Mechanism of Action

DMCM acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the effects of GABA, which is the primary inhibitory neurotransmitter in the brain. By enhancing the effects of GABA, DMCM can produce sedative and anxiolytic effects.
Biochemical and Physiological Effects:
DMCM has been shown to produce sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant properties. DMCM has been used to study the effects of GABA-A receptor modulation on sleep, memory, and learning.

Advantages and Limitations for Lab Experiments

One advantage of using DMCM in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the receptor's function and structure. However, one limitation of using DMCM is its potential toxicity. DMCM can produce sedative and anxiolytic effects at low doses, but at higher doses, it can produce convulsions and respiratory depression.

Future Directions

There are several future directions for research involving DMCM. One area of research is the development of new ligands for the GABA-A receptor that have a higher selectivity and lower toxicity than DMCM. Another area of research is the study of the effects of GABA-A receptor modulation on different brain regions and circuits. Finally, DMCM can be used to study the effects of GABA-A receptor modulation on different neurotransmitter systems, such as dopamine and serotonin.

Synthesis Methods

DMCM can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with 2-aminopropane. The final step involves the cyclization of the compound to form DMCM.

Scientific Research Applications

DMCM has been used extensively in scientific research as a ligand for the GABA-A receptor. The GABA-A receptor is an important target for drugs that are used to treat anxiety, insomnia, and epilepsy. DMCM has been shown to have a high affinity for the GABA-A receptor and can be used to study the receptor's function and structure.

properties

IUPAC Name

3-[(1-methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4/c1-12(2)19-13-4-5-14(19)10-18(8-6-13)11-15-16-7-9-17(15)3/h7,9,12-14H,4-6,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFNLMPQRSPGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CN(CC2)CC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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